Cas no 75825-60-4 (2-Methoxypyrimidine-4-carboxylic acid)

2-Methoxypyrimidine-4-carboxylic acid is a versatile heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at the 2-position and a carboxylic acid functionality at the 4-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing biologically active molecules. The carboxylic acid group allows for further derivatization via amidation, esterification, or other coupling reactions, while the methoxy substituent can influence electronic properties and reactivity. Its well-defined purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is commonly utilized in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.
2-Methoxypyrimidine-4-carboxylic acid structure
75825-60-4 structure
Product Name:2-Methoxypyrimidine-4-carboxylic acid
CAS No:75825-60-4
MF:C6H6N2O3
MW:154.12344121933
MDL:MFCD16657305
CID:1090860
PubChem ID:12570285
Update Time:2025-06-26

2-Methoxypyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methoxypyrimidine-4-carboxylic acid
    • 4-Pyrimidinecarboxylic acid, 2-methoxy-
    • FCH1188403
    • AK143785
    • AX8283022
    • KS-9612
    • Z1255500631
    • MFCD16657305
    • AKOS022176563
    • SB57554
    • CS-0150215
    • 2-Methoxypyrimidine-4-carboxylicacid
    • BCP29743
    • SCHEMBL2015751
    • DTXSID20502915
    • AMY28870
    • 75825-60-4
    • C76423
    • EN300-154912
    • A915240
    • DB-347265
    • MDL: MFCD16657305
    • Inchi: 1S/C6H6N2O3/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10)
    • InChI Key: POQZDRCLBKQLRD-UHFFFAOYSA-N
    • SMILES: O(C)C1=NC=CC(C(=O)O)=N1

Computed Properties

  • Exact Mass: 154.03784206g/mol
  • Monoisotopic Mass: 154.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.3
  • XLogP3: 0.4

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 186-188℃
  • Boiling Point: 363.6±34.0 °C at 760 mmHg
  • Flash Point: 173.7±25.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-Methoxypyrimidine-4-carboxylic acid Security Information

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2-Methoxypyrimidine-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:75825-60-4)2-Methoxypyrimidine-4-carboxylic acid
Order Number:A915240
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:55
Price ($):306.0
Email:sales@amadischem.com

2-Methoxypyrimidine-4-carboxylic acid Related Literature

Additional information on 2-Methoxypyrimidine-4-carboxylic acid

Introduction to 2-Methoxypyrimidine-4-carboxylic acid (CAS No. 75825-60-4)

2-Methoxypyrimidine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 75825-60-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic compound belongs to the pyrimidine family, which is renowned for its diverse biological activities and applications in medicinal chemistry. The presence of a methoxy group at the 2-position and a carboxylic acid moiety at the 4-position endows this molecule with unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The structural framework of 2-Methoxypyrimidine-4-carboxylic acid consists of a six-membered aromatic ring containing two nitrogen atoms, which is a characteristic feature of pyrimidine derivatives. The methoxy group (-OCH₃) at the 2-position contributes to the molecule's solubility and reactivity, while the carboxylic acid group (-COOH) enhances its ability to participate in esterification, amidation, and other synthetic transformations. These functional groups make it a versatile building block for constructing more complex molecules, particularly in the development of drugs targeting central nervous system disorders, anticancer agents, and antimicrobial compounds.

In recent years, 2-Methoxypyrimidine-4-carboxylic acid has garnered attention due to its role in the synthesis of novel therapeutic agents. One notable area of research involves its application in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyrimidine core is a common scaffold in many kinase inhibitors, and modifications at specific positions, such as the 2- and 4-positions, can significantly alter the potency and selectivity of these compounds. For instance, studies have demonstrated that derivatives of 2-Methoxypyrimidine-4-carboxylic acid exhibit inhibitory effects on tyrosine kinases, which are overactive in certain types of cancer.

Another emerging field where 2-Methoxypyrimidine-4-carboxylic acid plays a crucial role is in the development of antiviral drugs. The structural similarity between pyrimidine nucleobases and viral genomes allows pyrimidine derivatives to interfere with viral replication processes. Researchers have explored modifications of 2-Methoxypyrimidine-4-carboxylic acid to develop inhibitors targeting viral polymerases or integrases. For example, recent studies have shown that certain analogs of this compound can inhibit the replication of RNA viruses by binding to their polymerase enzymes and disrupting their function.

The synthesis of 2-Methoxypyrimidine-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors such as malonic esters or urea derivatives. The introduction of the methoxy group at the 2-position can be achieved through nucleophilic substitution reactions, while the carboxylic acid group is often formed via oxidation or hydrolysis of ester functionalities. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for industrial applications.

From a pharmacological perspective, 2-Methoxypyrimidine-4-carboxylic acid has shown promise as a precursor for drugs with potential therapeutic benefits. Its ability to undergo further functionalization allows chemists to design molecules with tailored properties such as improved solubility, bioavailability, and target specificity. For instance, derivatives of this compound have been investigated for their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The pyrimidine scaffold is known to interact with biological targets involved in these conditions, making it an attractive platform for drug discovery.

The role of computational chemistry and molecular modeling has also been instrumental in understanding the behavior of 2-Methoxypyrimidine-4-carboxylic acid and its derivatives. By simulating interactions between this compound and biological targets such as enzymes or receptors, researchers can predict binding affinities and optimize molecular structures for enhanced efficacy. These computational approaches have accelerated the drug discovery process by allowing virtual screening of large libraries of compounds before experimental synthesis.

In conclusion,2-Methoxypyrimidine-4-carboxylic acid (CAS No. 75825-60-4) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing drugs targeting various diseases, including cancer, viral infections, and neurodegenerative disorders. Ongoing research continues to uncover new applications for this compound, driven by advancements in synthetic chemistry, pharmacology, and computational methods.

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Amadis Chemical Company Limited
(CAS:75825-60-4)2-Methoxypyrimidine-4-carboxylic acid
A915240
Purity:99%
Quantity:1g
Price ($):306.0
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